Tungstate

説明

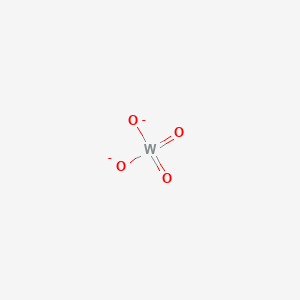

Tungstate refers to the anion of tungsten in its highest oxidation state, typically represented as WO₄²⁻. Tungstates are salts or esters of tungstic acid and are commonly found in minerals such as scheelite (calcium this compound) and wolframite (iron manganese this compound). These compounds are known for their high density, hardness, and high melting points, making them valuable in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Tungstates can be synthesized through several methods, including:

Hydrothermal Method: This involves reacting tungsten trioxide with a suitable base under high temperature and pressure conditions.

Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

High-Temperature Calcination: This process involves heating tungsten compounds in the presence of oxygen to form tungstates.

Industrial Production Methods: Industrially, tungstates are often produced from tungsten ores. For example, sodium tungstate can be produced by digesting tungsten ores like wolframite with sodium hydroxide and water, followed by crystallization . Another method involves the smelting of wolframite with sodium carbonate and silica at high temperatures to produce sodium this compound .

Types of Reactions:

Oxidation and Reduction: Tungstates can undergo redox reactions, where they act as mild oxidizing agents.

Substitution: Tungstates can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Condensation: Upon acidification, this compound solutions can condense to form isopolytungstates.

Common Reagents and Conditions:

Oxidation: Sodium this compound can be used as a catalyst for the oxidation of alcohols to aldehydes or ketones.

Reduction: Tungstates can be reduced by organic materials to form complex this compound (V, VI) solutions.

Major Products:

Tungsten Trioxide: Formed by treating sodium this compound with hydrochloric acid.

Isopolytungstates: Formed upon acidification of this compound solutions.

科学的研究の応用

Photocatalytic Applications

Zinc Tungstate (ZnWO₄)

Zinc this compound has been extensively studied for its photocatalytic properties. It crystallizes in a monoclinic wolframite-like structure and has shown remarkable efficiency in degrading organic pollutants under UV and visible light irradiation. The following table summarizes key findings related to ZnWO₄'s photocatalytic applications:

| Study | Photocatalyst | Light Source | Pollutants Degraded | Efficiency |

|---|---|---|---|---|

| ZnWO₄ | UV & Visible | Dyes, Phenols | High | |

| ZnWO₄/ZnO | Sunlight | Various Contaminants | Enhanced | |

| Doped ZnWO₄ | UV | Organic Pollutants | Improved |

ZnWO₄'s efficiency can be significantly enhanced by forming heterojunctions with other semiconductors like ZnO or by doping with metal ions (e.g., Ti⁴⁺, Bi³⁺) and nonmetals (e.g., F⁻, N³⁻) to optimize its photocatalytic yield .

Luminescent Materials

Calcium this compound (CaWO₄)

Calcium this compound is recognized for its excellent optical properties and high chemical stability, making it suitable for use as a phosphor in various applications such as X-ray screens and LEDs. The following table outlines the luminescent characteristics of CaWO₄ doped with rare earth ions:

| Dopant | Emission Color | Wavelengths (nm) |

|---|---|---|

| Terbium (Tb³⁺) | Green | 488, 545, 585, 620 |

| Europium (Eu³⁺) | Red | 592, 614, 651, 699 |

Recent studies have demonstrated that CaWO₄ doped with rare earth ions can emit light across a spectrum of wavelengths when subjected to UV light. This property is particularly useful for anti-counterfeiting applications where the luminescence is not visible under normal light but can be detected under UV illumination .

Biomedical Applications

Sodium this compound (Na₂WO₄)

Sodium this compound has been investigated for its potential therapeutic effects in metabolic disorders such as diabetes. Research shows that Na₂WO₄ acts as a phosphatase inhibitor and possesses normoglycemic properties. The following table summarizes key findings from preclinical studies:

| Study Type | Model Used | Effect Observed |

|---|---|---|

| Preclinical | T1D and T2D Animal Models | Normalization of blood glucose levels |

| Clinical Trials | Human Studies | Safety and efficacy in diabetes management |

Sodium this compound has demonstrated significant potential in normalizing blood glucose levels in various experimental models, indicating its promise as a therapeutic agent in managing diabetes .

作用機序

Tungstates primarily exert their effects through their ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, they act as mild oxidizing agents. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in organic synthesis and the production of phosphors.

類似化合物との比較

Molybdates (MoO₄²⁻): Similar to tungstates, molybdates are salts of molybdic acid and share similar chemical properties.

Chromates (CrO₄²⁻): Chromates are salts of chromic acid and are known for their strong oxidizing properties.

Uniqueness of Tungstates:

Higher Density and Hardness: Tungstates have higher density and hardness compared to molybdates and chromates, making them more suitable for certain industrial applications.

Catalytic Properties: Tungstates are effective catalysts in various organic reactions, particularly in oxidation processes.

Tungstates, with their unique properties and wide range of applications, continue to be a significant area of research and industrial interest.

生物活性

Tungstate, specifically in the form of sodium this compound (Na₂WO₄), has garnered attention for its diverse biological activities, particularly in the context of diabetes management and cellular biochemical pathways. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is an oxoanionic form of tungsten, a transition metal known for its unique tetrahedral structure and phosphate-like properties. It acts primarily as a phosphatase inhibitor and has been studied for its potential therapeutic applications, particularly in metabolic disorders such as diabetes.

-

Antidiabetic Effects :

- This compound has been shown to have insulin-mimetic properties, acting independently of the insulin receptor to promote glucose metabolism. It enhances glycogen synthesis by activating glycogen synthase (GS) without triggering the insulin signaling pathway .

- Long-term administration of sodium this compound in diabetic animal models significantly reduces serum glucose levels and normalizes hepatic glucose metabolism, including restoration of key enzyme activities such as glucokinase and pyruvate kinase .

-

Phosphate-Dependent Biochemical Pathways :

- This compound's interaction with phosphate-dependent pathways affects energy cycling and enzyme regulation. Studies indicate that it can disrupt phosphorylation processes, influencing cellular functions such as ATP production and secondary messenger systems like cyclic adenosine monophosphate (cAMP) .

- Cellular Effects :

1. Antidiabetic Efficacy in Animal Models

A study conducted on streptozotocin-induced diabetic rats demonstrated that long-term this compound treatment resulted in:

- Reduction in Serum Glucose : Significant decrease in glucose levels was observed without affecting healthy rats.

- Restoration of Enzyme Activities : Key metabolic enzymes related to glucose metabolism were normalized, indicating improved liver function .

| Parameter | Diabetic Control | This compound Treatment |

|---|---|---|

| Serum Glucose (mg/dL) | 300 | 150 |

| Glucokinase Activity (U/mg) | 0.5 | 1.2 |

| Pyruvate Kinase Activity (U/mg) | 0.4 | 0.9 |

2. Influence on Campylobacter jejuni

Research indicates that this compound stimulates formate dehydrogenase activity in Campylobacter jejuni, a foodborne pathogen. This effect is mediated through a high-affinity ABC transporter specific for this compound, enhancing the bacterium's metabolic capabilities under certain conditions .

Safety and Tolerability

This compound has been reported to have a favorable safety profile with no significant adverse effects noted during prolonged use in animal studies. No hypoglycemic episodes were recorded, even with extended treatment durations . This aspect is crucial for its potential application as a long-term therapeutic agent.

特性

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。